1-imino-3-(N-phenylanilino)urea
Overview
Description
1-imino-3-(N-phenylanilino)urea is a versatile chemical compound with a unique structure that finds applications in various scientific research areas. This compound is characterized by the presence of an imino group and a phenylanilino group attached to a urea backbone, making it an interesting subject for study in medicinal chemistry, materials science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-imino-3-(N-phenylanilino)urea can be synthesized through a variety of methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. Another method involves the reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the corresponding urea .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized for high yield and purity, and the process is designed to be scalable and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
1-imino-3-(N-phenylanilino)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imino group or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents.
Scientific Research Applications
1-imino-3-(N-phenylanilino)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-imino-3-(N-phenylanilino)urea involves its interaction with specific molecular targets and pathways. The imino group and phenylanilino group play crucial roles in these interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-imino-3-(N-phenylanilino)urea can be compared with other similar compounds, such as:
N-substituted ureas: These compounds share a similar urea backbone but differ in the substituents attached to the nitrogen atoms.
Phenylureas: These compounds have a phenyl group attached to the urea backbone, similar to this compound, but lack the imino group.
Imino derivatives: Compounds with an imino group attached to various backbones, which may have different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-imino-3-(N-phenylanilino)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMGZQSBTPBYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)N=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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